5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone
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Overview
Description
Compounds like “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone” typically belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements as members of the ring .
Synthesis Analysis
The synthesis of such compounds often involves the formation of a heterocyclic ring, such as a dioxolane ring, which can be formed through a variety of methods, including reactions with 1,2-diols . The addition of the thienyl and ethylpentyl groups would likely involve further steps, possibly including nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, with the dioxolane ring providing a degree of rigidity to the structure. The thienyl and ethylpentyl groups would likely add further complexity to the structure .Chemical Reactions Analysis
In terms of reactivity, the compound could potentially undergo a variety of reactions. For example, esters are known to undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups present would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Molecular Modeling and Antioxidant Evaluation
Research by Althagafi (2022) in the field of molecular modeling utilized derivatives of di-2-thienyl ketones in assessing their electronic and chemical reactivity. These derivatives showed significant inhibition in antioxidant activities, highlighting the potential of such compounds in this field. Quantum chemical calculations were employed to evaluate their properties, indicating a wide range of applications in molecular modeling and antioxidants (Althagafi, 2022).
Synthesis from β-Chlorolactic Acid
Shevchuk, Podgornova, and Ustavshchikov (2001) conducted a study on synthesizing 1,3-dioxolane derivatives, like 2-Ethyl-2-methyl-5-methylene-1,3-dioxolan-4-one, by reacting β-chlorolactic acid with different ketones. This process sheds light on the synthesis pathway for such compounds, indicating their potential for various chemical syntheses (Shevchuk, Podgornova, & Ustavshchikov, 2001).
Catalytic Synthesis Involving Epoxides
Adams, Barnard, and Brosius (1999) explored the catalytic synthesis of 1,3-dioxolanes by adding ketones to epoxides. This method, using a specific catalyst, resulted in various 1,3-dioxolanes, demonstrating the versatility of these compounds in chemical synthesis (Adams, Barnard, & Brosius, 1999).
Zeolite-Catalyzed Synthesis
Zatorski and Wierzchowski (1991) utilized zeolites as catalysts for synthesizing 4-phenyl-1,3-dioxolanes from styrene oxide and aliphatic ketones. This study highlights the role of zeolites in the chemical synthesis of 1,3-dioxolanes and their derivatives, showing the effectiveness of such catalysts in these processes (Zatorski & Wierzchowski, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3S/c1-3-5-6-11(4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKMBEKAWZLJQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641915 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone | |
CAS RN |
898772-98-0 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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